(6-(Trifluoromethoxy)pyridin-3-yl)methanol
CAS No.:
Cat. No.: VC13565689
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3NO2 |
|---|---|
| Molecular Weight | 193.12 g/mol |
| IUPAC Name | [6-(trifluoromethoxy)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 |
| Standard InChI Key | SSCKSSXOCYZTDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1CO)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core substituted with a trifluoromethoxy group at position 6 and a hydroxymethyl group at position 3. The trifluoromethoxy group contributes to enhanced lipophilicity and metabolic stability, while the hydroxymethyl group offers a site for further functionalization . The presence of three electronegative fluorine atoms induces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Synthesis and Production
Synthetic Routes
The synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)methanol typically involves multi-step functionalization of pyridine precursors. A plausible route includes:
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Introduction of Trifluoromethoxy Group: Reaction of 3-hydroxymethylpyridine with trifluoromethylating agents (e.g., CF₃O⁻ sources) under nucleophilic conditions .
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Regioselective Substitution: Ensuring correct positioning of substituents via directed ortho-metalation or cross-coupling strategies.
Industrial-scale production remains undisclosed, but batch processes using continuous-flow reactors are hypothesized to improve yield and purity.
Challenges in Synthesis
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Regioselectivity: Achieving precise substitution on the pyridine ring requires careful control of reaction conditions .
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Purification: Separation from byproducts (e.g., di- or tri-substituted analogues) demands advanced chromatographic techniques .
Applications in Pharmaceutical and Material Science
Drug Discovery and Development
The compound’s trifluoromethoxy group is a hallmark of modern pharmacophores, contributing to:
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Enhanced Binding Affinity: Fluorine’s electronegativity improves interactions with target proteins .
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Metabolic Resistance: Reduced oxidative dealkylation extends half-life in vivo.
Case Study: Antiviral Activity
Derivatives of (6-(Trifluoromethoxy)pyridin-3-yl)methanol have shown inhibitory effects against RNA viruses by interfering with viral polymerase activity. For instance, analogues demonstrated EC₅₀ values <1 μM in cell-based assays targeting influenza A.
Agrochemical Applications
In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its fluorine content enhances uptake in plant tissues, while the pyridine ring facilitates systemic translocation .
Recent Developments and Future Directions
Advances in Catalytic Synthesis
Recent patents (2024–2025) describe palladium-catalyzed trifluoromethoxylation methods, enabling milder reaction conditions and higher yields. For example, Pd(OAc)₂ with ligand L1 achieved 85% yield in a model reaction.
Exploration in Material Science
Ongoing research investigates its use in:
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